2-Chloro-4-isothiocyanato-1-methoxybenzene

Descripción general

Descripción

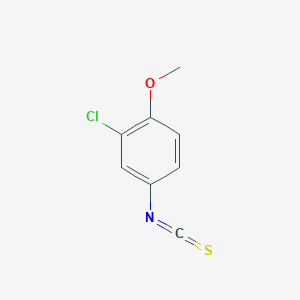

2-Chloro-4-isothiocyanato-1-methoxybenzene is an organic compound with the molecular formula C8H6ClNOS. It is characterized by the presence of a chloro group, an isothiocyanato group, and a methoxy group attached to a benzene ring. This compound is primarily used in research settings and has various applications in chemistry, biology, and material science.

Mecanismo De Acción

Mode of Action

The mode of action of 2-Chloro-4-isothiocyanato-1-methoxybenzene It is known that isothiocyanates, a group to which this compound belongs, are highly reactive with various amines . This suggests that the compound may interact with its targets through the formation of covalent bonds, leading to changes in the function or activity of the target molecules .

Biochemical Pathways

The biochemical pathways affected by This compound Given the reactivity of isothiocyanates with amines, it is plausible that this compound could interfere with pathways involving proteins or other amine-containing molecules . The downstream effects of such interactions would depend on the specific targets and pathways involved.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound As such, its bioavailability and pharmacokinetic profile remain largely unknown

Result of Action

The molecular and cellular effects of This compound are currently unknown due to the lack of research on this specific compound . Based on the known reactivity of isothiocyanates, it is possible that this compound could modify the structure and function of target molecules, potentially leading to changes in cellular processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-isothiocyanato-1-methoxybenzene typically involves the reaction of 2-chloro-4-aminophenol with thiophosgene or other isothiocyanate precursors under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Solvents like dimethylbenzene are commonly used, and the reaction is often conducted at elevated temperatures to ensure complete conversion .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste. Safety measures are crucial due to the potential toxicity of the reagents involved .

Análisis De Reacciones Químicas

Types of Reactions: 2-Chloro-4-isothiocyanato-1-methoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Addition Reactions: The isothiocyanato group can react with nucleophiles to form thiourea derivatives.

Oxidation and Reduction: The methoxy group can undergo oxidation to form corresponding aldehydes or acids.

Common Reagents and Conditions:

Nucleophiles: Amines, thiols, and alcohols.

Solvents: Dimethylbenzene, dichloromethane, and other non-polar solvents.

Catalysts: Lewis acids or bases to facilitate substitution reactions.

Major Products:

Thiourea Derivatives: Formed from the reaction with amines.

Substituted Benzene Derivatives: Formed from nucleophilic substitution reactions.

Aplicaciones Científicas De Investigación

Organic Synthesis

2-Chloro-4-isothiocyanato-1-methoxybenzene serves as an important intermediate in the synthesis of complex organic molecules. Its reactivity allows it to participate in several chemical reactions:

- Substitution Reactions : The chloro group can be replaced by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

- Addition Reactions : The isothiocyanato group readily reacts with nucleophiles, facilitating the formation of thiourea derivatives.

These reactions are crucial for developing pharmaceuticals and agrochemicals. For instance, in a study focused on synthesizing non-natural isothiocyanate analogues, compounds similar to this compound were evaluated for their anticancer properties, highlighting its potential in medicinal chemistry .

Material Science

The compound's unique structure makes it valuable in material science. It can be utilized to design new materials with specific properties:

- Polymers : The incorporation of isothiocyanate groups into polymer matrices can enhance their mechanical properties and thermal stability.

- Coatings : Its reactivity allows for the development of coatings that exhibit improved adhesion and durability.

Recent research has explored the use of isothiocyanates in creating mesoporous materials and nanocomposites, indicating their potential in advanced material applications .

Environmental Chemistry

Studies have investigated the environmental impact of isothiocyanates, including this compound. Research has focused on understanding their degradation pathways and behavior as environmental pollutants. This knowledge is essential for assessing the ecological risks associated with these compounds and developing strategies for remediation .

Data Tables

Case Study 1: Anticancer Activity

A significant study investigated various isothiocyanate compounds for their anticancer properties. The results indicated that derivatives of this compound exhibited promising antiproliferative effects against cancer cell lines, suggesting potential therapeutic applications .

Case Study 2: Polymer Development

Research focused on incorporating isothiocyanates into polymer frameworks demonstrated enhanced thermal stability and mechanical strength. This study highlighted the versatility of this compound in creating advanced materials suitable for various industrial applications .

Comparación Con Compuestos Similares

- 2-Chloro-4-isothiocyanato-1-hydroxybenzene

- 2-Chloro-4-isothiocyanato-1-ethoxybenzene

- 2-Chloro-4-isothiocyanato-1-methylbenzene

Comparison: 2-Chloro-4-isothiocyanato-1-methoxybenzene is unique due to the presence of the methoxy group, which influences its reactivity and physical properties. Compared to its analogs with different substituents (e.g., hydroxy, ethoxy, or methyl groups), it may exhibit different solubility, boiling points, and reactivity patterns. These differences can be leveraged to tailor the compound for specific applications in research and industry.

Actividad Biológica

2-Chloro-4-isothiocyanato-1-methoxybenzene, also known as a derivative of isothiocyanates, has garnered attention for its potential biological activities. This compound is characterized by its unique chemical structure, which includes a chloro group and an isothiocyanate functional group. Isothiocyanates are known for their diverse biological properties, including anticancer activity and potential use in pest control.

The biological activity of this compound can be attributed to its reactivity with various biological molecules. Isothiocyanates typically react with amines, leading to the formation of thioureas and other derivatives. This reactivity suggests that the compound may interfere with biochemical pathways involving proteins and amine-containing molecules, potentially affecting cellular functions and signaling pathways.

Biochemical Pathways

While specific pathways affected by this compound are not fully elucidated, it is hypothesized that its interaction with cellular targets could lead to:

- Inhibition of Enzyme Activity : The compound may inhibit enzymes by binding to their active sites.

- Modulation of Signal Transduction : It could impact cellular signaling pathways through receptor interactions.

Pharmacokinetics

The pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound remains largely unexplored. Its bioavailability and metabolic pathways need further investigation to understand how it behaves in biological systems.

Molluscicidal Activity

The compound has been explored for its potential use as a molluscicide. Its effectiveness in controlling molluscan populations could be beneficial in agricultural settings, particularly in managing pests that affect crop yield.

Case Studies

Several studies have investigated the broader category of isothiocyanates and their derivatives:

- Anticancer Studies : Research on structurally similar compounds has demonstrated that modifications in the methoxy group can enhance binding affinity to cancer cell receptors, leading to increased cytotoxicity .

- Environmental Impact : The environmental chemistry of isothiocyanates has been studied concerning their degradation pathways and potential as pollutants. Understanding these aspects is crucial for assessing their safety and ecological impact.

Propiedades

IUPAC Name |

2-chloro-4-isothiocyanato-1-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNOS/c1-11-8-3-2-6(10-5-12)4-7(8)9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEUNXTRDWRHQGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N=C=S)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23165-42-6 | |

| Record name | 2-chloro-4-isothiocyanato-1-methoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.